molecular formula C11H15NO B12509894 2-Phenyloxan-4-amine

2-Phenyloxan-4-amine

Cat. No.: B12509894
M. Wt: 177.24 g/mol
InChI Key: GAMBPQOUYCSFLZ-UHFFFAOYSA-N
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Description

2-Phenyloxan-4-amine, also known as 2-phenyltetrahydro-2H-pyran-4-amine, is a chemical compound with the molecular formula C11H15NO. It is a derivative of oxane (tetrahydropyran) with a phenyl group attached to the second carbon and an amine group attached to the fourth carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyloxan-4-amine can be achieved through several methods. One common approach involves the reaction of 2-phenyloxirane with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the opening of the oxirane ring and the formation of the desired amine product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 2-phenyloxirane in the presence of an amine. This process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

2-Phenyloxan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyloxan-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenyloxan-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyloxan-4-amine is unique due to its oxane ring structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-phenyloxan-4-amine

InChI

InChI=1S/C11H15NO/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2

InChI Key

GAMBPQOUYCSFLZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(CC1N)C2=CC=CC=C2

Origin of Product

United States

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